molecular formula C12H16O B3011002 1-(4-Ethylphenyl)-2-methylpropan-1-one CAS No. 68857-86-3

1-(4-Ethylphenyl)-2-methylpropan-1-one

Cat. No. B3011002
Key on ui cas rn: 68857-86-3
M. Wt: 176.259
InChI Key: UFZXPKYGNCVADM-UHFFFAOYSA-N
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Patent
US04352748

Procedure details

At 10° C. a solution of 93 g (0.72 mol) AlCl3 in 250 ml nitromethane is added to a mixture of 66 g (0.62 mol) ethyl benzene and 70 g (0.66 mol) isobutyroyl chloride, after which the mixture is stirred during half an hour. The reaction mixture is poured out into ice and extracted with ether. The solution in ether is washed neutral, dried on MgSO4 and evaporated. The residue is distilled under diminished pressure to obtain p-ethylphenyl isopropyl ketone in a yield of 77%.
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].[C:13](Cl)(=[O:17])[CH:14]([CH3:16])[CH3:15]>[N+](C)([O-])=O>[CH:14]([C:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:5][CH3:6])=[CH:8][CH:9]=1)=[O:17])([CH3:16])[CH3:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
66 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
70 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Stirring
Type
CUSTOM
Details
after which the mixture is stirred during half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured out into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The solution in ether is washed neutral
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under diminished pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(=O)C1=CC=C(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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